molecular formula C8H16O3 B1585510 Tert-butyl 2-hydroxy-2-methylpropanoate CAS No. 36293-63-7

Tert-butyl 2-hydroxy-2-methylpropanoate

Cat. No. B1585510
CAS RN: 36293-63-7
M. Wt: 160.21 g/mol
InChI Key: LYFHIDOIJPOKKR-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula (CH3)2C(OH)COOC(CH3)3 . It is also known as tert-butyl 2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-hydroxy-2-methylpropanoate consists of a central carbon atom bonded to an oxygen atom (forming a hydroxyl group), a carbonyl group, and two methyl groups. The carbonyl group is further bonded to an oxygen atom, which is connected to a tert-butyl group .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 2-hydroxy-2-methylpropanoate has been utilized in the highly enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters. This process, catalyzed by ruthenium-SYNPHOS®, is significant due to its high enantioselectivity and efficiency, leveraging simple and inexpensive precursors for the synthesis of valuable building blocks in chemistry (S. Jeulin et al., 2007).

Conversion to Oxathiolanes

Another application involves the conversion of tert-butyl 2-hydroxyalkyl sulfides, derived from tert-butyl 2-hydroxy-2-methylpropanoate, into 1,3-oxathiolanes. This transformation is achieved through treatment with pivalaldehyde and boron trifluoride diethyl etherate in the presence of thioanisole, illustrating its utility in organic synthesis (M. Porter et al., 2006).

Baylis-Hillman Chemistry

In the field of Baylis-Hillman chemistry, tert-butyl 3-aryl-3-hydroxy-2-methylenepropanoates, derivatives of tert-butyl 2-hydroxy-2-methylpropanoate, have been used in a one-pot stereoselective transformation. This method facilitates the synthesis of (E)-2-arylideneindan-1-ones, incorporating both inter- and intramolecular Friedel–Crafts reactions (D. Basavaiah & R. Reddy, 2001).

Chemoselectivity in Synthesis

Tert-butyl 2-hydroxy-2-methylpropanoate has been shown to enable chemoselective synthesis routes. For example, its reaction with aqueous KOH leads to the convenient synthesis of 2H-chromene-3-carboxylic acids through a tandem conjugate addition, hydrolysis, and elimination process. This methodology highlights the compound's versatility in organic synthesis (Faridoon et al., 2015).

Synthesis of Cryptophycin-24

Tert-butyl 2-hydroxy-2-methylpropanoate has played a crucial role in the total synthesis of cryptophycin-24 (Arenastatin A), a compound with significant pharmaceutical potential. This synthesis demonstrates the compound's utility in complex natural product synthesis, allowing for modifications in the C16 side chain (M. Eggen et al., 2000).

Polymer Stabilization

In the field of polymer chemistry, derivatives of tert-butyl 2-hydroxy-2-methylpropanoate have been used as thermal stabilizers for butadiene polymers. They exhibit a unique bifunctional mechanism, trapping polymer radicals and facilitating hydrogen transfer, thereby stabilizing the polymers against thermal degradation (Shin-ichi Yachigo et al., 1988).

Safety And Hazards

The safety data sheet for a similar compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation. It may be harmful if inhaled and may cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

tert-butyl 2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(2,3)11-6(9)8(4,5)10/h10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFHIDOIJPOKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957666
Record name tert-Butyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-hydroxy-2-methylpropanoate

CAS RN

36293-63-7
Record name Propanoic acid, 2-hydroxy-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36293-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-hydroxyisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036293637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-hydroxyisobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kawamura, Y Kobashi, H Tanaka… - Bioorganic & Medicinal …, 2023 - Elsevier
… NaH (60% mineral oil dispersion, 6.5 g, 162 mmol) was added to a solution of tert-butyl 2-hydroxy-2-methylpropanoate (26 g, 162 mmol) in DMF (140 mL) under ice cooling, and the …
Number of citations: 0 www.sciencedirect.com

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